1-(Ethanesulfonyl)azetidine-3-carboxylic acid
Overview
Description
1-(Ethanesulfonyl)azetidine-3-carboxylic acid (EACA) is an organic compound belonging to the family of carboxylic acids. It is a colorless solid with a melting point of 128°C. EACA is an important building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. EACA is also used in laboratory experiments as a reagent for the synthesis of various compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid involves the reaction of ethanesulfonyl chloride with azetidine-3-carboxylic acid.
Starting Materials
Azetidine-3-carboxylic acid, Ethanesulfonyl chloride, Triethylamine, Methanol, Wate
Reaction
Step 1: Dissolve azetidine-3-carboxylic acid in methanol and add triethylamine to the solution., Step 2: Slowly add ethanesulfonyl chloride to the solution while stirring at room temperature., Step 3: Continue stirring the reaction mixture for 2-3 hours at room temperature., Step 4: Pour the reaction mixture into water and extract the product with ethyl acetate., Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product., Step 6: Purify the product by recrystallization from ethanol.
Scientific Research Applications
1-(Ethanesulfonyl)azetidine-3-carboxylic acid is widely used in scientific research and laboratory experiments. It is often used as a reagent for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of peptides, nucleosides, and other compounds. Additionally, 1-(Ethanesulfonyl)azetidine-3-carboxylic acid has been used in the synthesis of azetidine derivatives, which have potential applications in drug discovery.
Mechanism Of Action
The mechanism of action of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid is not yet fully understood. However, it is believed that the reaction proceeds via a nucleophilic substitution of the ethanesulfonyl group with the 3-amino-1-azetidinecarboxylic acid. This reaction is catalyzed by sulfuric acid and results in the formation of a disulfonate intermediate. The intermediate is then hydrolyzed to form the final product.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid have not been extensively studied. However, it is known to have anticonvulsant and antiepileptic properties, as well as anti-inflammatory and analgesic effects. Additionally, it has been found to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease.
Advantages And Limitations For Lab Experiments
The main advantage of using 1-(Ethanesulfonyl)azetidine-3-carboxylic acid in laboratory experiments is its low cost and availability. Additionally, its ease of synthesis makes it an ideal reagent for the synthesis of various compounds. However, there are some limitations associated with its use in laboratory experiments, such as its relatively low solubility in water and its tendency to form insoluble salts.
Future Directions
The potential applications of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid are still being explored. Research is ongoing in the areas of drug discovery, agrochemicals, materials, and peptide synthesis. Additionally, further research is needed to elucidate the biochemical and physiological effects of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid. Other potential future directions include the development of new synthesis methods and the exploration of its potential applications in the fields of medicine and biotechnology.
properties
IUPAC Name |
1-ethylsulfonylazetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-2-12(10,11)7-3-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAXUQYIQDBQMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677753 | |
Record name | 1-(Ethanesulfonyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethanesulfonyl)azetidine-3-carboxylic acid | |
CAS RN |
1219828-33-7 | |
Record name | 1-(Ethanesulfonyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(ethanesulfonyl)azetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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